1-(3-Hydroxy-4-methylphenyl)ethanone
Overview
Description
Mechanism of Action
Target of Action
It’s known that similar compounds, such as aldehydes and ketones, can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
Based on the behavior of similar compounds, it can be inferred that this compound may interact with its targets through nucleophilic reactions . For instance, the oxygen (O) in these compounds can act as a nucleophile in competition with nitrogen (N), but it’s a dead-end process. Reaction with O gives the reversible formation of a hemiketal. Reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones from similar compounds suggests that this compound may influence pathways involving these reactions .
Result of Action
The formation of oximes and hydrazones from similar compounds suggests that this compound may have significant effects at the molecular level .
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other compounds can influence the behavior of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Hydroxy-4-methylphenyl)ethanone can be synthesized through the acylation of methylphenol (cresol) with acetic anhydride in the presence of a suitable catalyst . The reaction involves the following steps:
Acylation: Methylphenol reacts with acetic anhydride in the presence of a catalyst such as aluminum chloride.
Purification: The reaction mixture is then purified through crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Reactant Preparation: Methylphenol and acetic anhydride are prepared in large quantities.
Catalysis: The reaction is catalyzed using aluminum chloride or other suitable catalysts.
Purification: The product is purified through crystallization or other purification techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the substituent used.
Scientific Research Applications
1-(3-Hydroxy-4-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of fragrances and flavoring agents
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-methylphenyl)ethanone: Similar structure but with different positional isomerism.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains a methoxy group instead of a methyl group
Uniqueness
1-(3-Hydroxy-4-methylphenyl)ethanone is unique due to its specific hydroxyl and methyl group positioning, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
1-(3-hydroxy-4-methylphenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJCFSDSJMSMQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60484084 | |
Record name | 1-(3-Hydroxy-4-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60484084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33414-49-2 | |
Record name | 1-(3-Hydroxy-4-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33414-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Hydroxy-4-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60484084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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